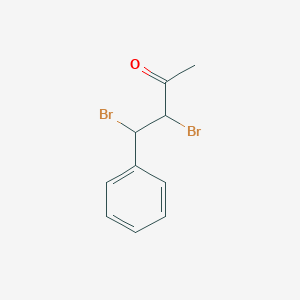
3,4-Dibromo-4-phenyl-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-4-phenyl-2-butanone (DBP) is a chemical compound that has been widely used in scientific research for its unique properties. It is a highly reactive and electrophilic molecule that can be used as a building block for the synthesis of various organic compounds.
Mechanism of Action
3,4-Dibromo-4-phenyl-2-butanone is an electrophilic molecule that can react with nucleophiles such as amino acids, peptides, and proteins. The reaction proceeds through the formation of a covalent bond between the electrophilic carbon of 3,4-Dibromo-4-phenyl-2-butanone and the nucleophilic group of the target molecule. This covalent bond formation leads to the modification of the target molecule, resulting in changes in its properties and functions.
Biochemical and physiological effects:
3,4-Dibromo-4-phenyl-2-butanone has been shown to have antifungal, antibacterial, and antitumor activities. It has been reported to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. 3,4-Dibromo-4-phenyl-2-butanone has also been shown to induce apoptosis in tumor cells, making it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
3,4-Dibromo-4-phenyl-2-butanone is a highly reactive and electrophilic molecule that can be used as a building block for the synthesis of various organic compounds. It has been used in many scientific research studies as a reagent for the preparation of enantiopure compounds and natural products. However, the high reactivity of 3,4-Dibromo-4-phenyl-2-butanone can also be a limitation, as it can react with other molecules in the reaction mixture, leading to the formation of unwanted byproducts.
Future Directions
3,4-Dibromo-4-phenyl-2-butanone has many potential applications in the field of organic synthesis and medicinal chemistry. Future research could focus on the development of new synthetic methods for the preparation of 3,4-Dibromo-4-phenyl-2-butanone and its derivatives. 3,4-Dibromo-4-phenyl-2-butanone could also be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies could be conducted to investigate the mechanism of action of 3,4-Dibromo-4-phenyl-2-butanone and its potential therapeutic applications.
Synthesis Methods
3,4-Dibromo-4-phenyl-2-butanone can be synthesized through the reaction of 3,4-dibromobutanone and benzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of 3,4-Dibromo-4-phenyl-2-butanone as the final product.
Scientific Research Applications
3,4-Dibromo-4-phenyl-2-butanone has been used in many scientific research studies as a reagent for the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of chiral compounds and as a reagent for the preparation of enantiopure compounds. 3,4-Dibromo-4-phenyl-2-butanone has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals.
properties
CAS RN |
6310-44-7 |
|---|---|
Product Name |
3,4-Dibromo-4-phenyl-2-butanone |
Molecular Formula |
C10H10Br2O |
Molecular Weight |
305.99 g/mol |
IUPAC Name |
3,4-dibromo-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H10Br2O/c1-7(13)9(11)10(12)8-5-3-2-4-6-8/h2-6,9-10H,1H3 |
InChI Key |
DQQMRIMUYWACAY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(C1=CC=CC=C1)Br)Br |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)Br)Br |
Other CAS RN |
6310-44-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



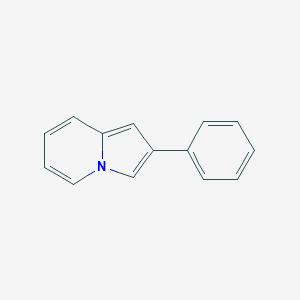

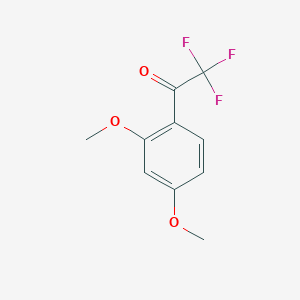
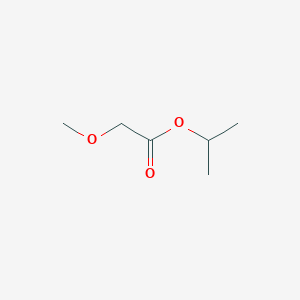
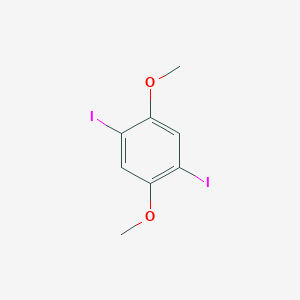
![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
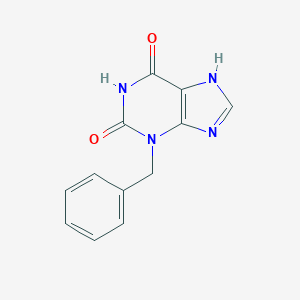

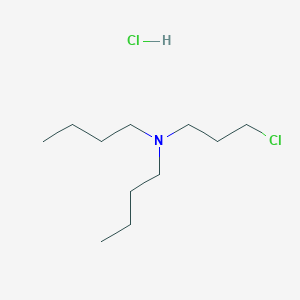
![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)

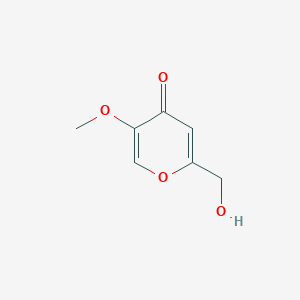

![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)